molecular formula C8H8F3NO B12855545 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone CAS No. 74889-30-8

1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B12855545
CAS No.: 74889-30-8
M. Wt: 191.15 g/mol
InChI Key: BSDLLXWWBPCRDE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H10F3NO It is a derivative of ethanone, featuring a pyrrole ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1-ethylpyrrole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{1-Ethylpyrrole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(1H-pyrrol-2-yl)ethanone: Lacks the ethyl and trifluoromethyl groups.

    2-Acetyl-1-methylpyrrole: Another derivative with different substituents.

Uniqueness

1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

CAS No.

74889-30-8

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-(1-ethylpyrrol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3

InChI Key

BSDLLXWWBPCRDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)C(F)(F)F

Origin of Product

United States

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